molecular formula C7H14O4 B12809873 3-Hydroxybutyl lactate CAS No. 77944-82-2

3-Hydroxybutyl lactate

Katalognummer: B12809873
CAS-Nummer: 77944-82-2
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: WBEAUDLYVFLJBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxybutyl lactate is an organic compound that belongs to the class of hydroxy acids It is a derivative of lactic acid and contains a hydroxyl group attached to the butyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hydroxybutyl lactate can be synthesized through several methods. One common approach involves the esterification of lactic acid with 3-hydroxybutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Lactic Acid+3-Hydroxybutanol3-Hydroxybutyl Lactate+Water\text{Lactic Acid} + \text{3-Hydroxybutanol} \rightarrow \text{this compound} + \text{Water} Lactic Acid+3-Hydroxybutanol→3-Hydroxybutyl Lactate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxybutyl lactate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutyl lactate.

    Reduction: The ester group can be reduced to form 3-hydroxybutyl alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed:

    Oxidation: 3-Oxobutyl lactate

    Reduction: 3-Hydroxybutyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-Hydroxybutyl lactate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a substrate in enzymatic reactions and can be used to study metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological processes.

    Industry: It is used in the production of biodegradable plastics and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism by which 3-hydroxybutyl lactate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, influencing gene expression and metabolic pathways. For example, it may inhibit histone deacetylases, leading to changes in gene expression. Additionally, it can modulate the activity of enzymes involved in lipid metabolism and energy production.

Vergleich Mit ähnlichen Verbindungen

    Lactic Acid: A simple hydroxy acid with a similar structure but lacking the butyl chain.

    3-Hydroxybutyrate: A ketone body with a similar hydroxyl group but different metabolic roles.

    Polyhydroxybutyrate: A polymer derived from 3-hydroxybutyrate, used in biodegradable plastics.

Uniqueness: 3-Hydroxybutyl lactate is unique due to its combination of a hydroxyl group and a butyl chain, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

77944-82-2

Molekularformel

C7H14O4

Molekulargewicht

162.18 g/mol

IUPAC-Name

3-hydroxybutyl 2-hydroxypropanoate

InChI

InChI=1S/C7H14O4/c1-5(8)3-4-11-7(10)6(2)9/h5-6,8-9H,3-4H2,1-2H3

InChI-Schlüssel

WBEAUDLYVFLJBT-UHFFFAOYSA-N

Kanonische SMILES

CC(CCOC(=O)C(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.